molecular formula C12H14F3N3O2 B2534253 2-Methyl-N-(oxolan-2-ylmethyl)-6-(trifluoromethyl)pyrimidine-4-carboxamide CAS No. 2415453-79-9

2-Methyl-N-(oxolan-2-ylmethyl)-6-(trifluoromethyl)pyrimidine-4-carboxamide

货号 B2534253
CAS 编号: 2415453-79-9
分子量: 289.258
InChI 键: QAXWVSYRFAGUHS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Methyl-N-(oxolan-2-ylmethyl)-6-(trifluoromethyl)pyrimidine-4-carboxamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as TAK-659 and is a selective inhibitor of the protein kinase BTK. BTK is an enzyme that plays an essential role in the development and activation of B cells, which are critical components of the immune system. TAK-659 has been studied for its potential use in treating various diseases, including cancer and autoimmune disorders.

作用机制

TAK-659 selectively inhibits BTK by covalently binding to the enzyme's active site. BTK is essential for the development and activation of B cells, which are critical components of the immune system. By inhibiting BTK, TAK-659 prevents the activation of B cells and the subsequent production of antibodies. This mechanism of action makes TAK-659 a potential treatment for diseases in which B cells play a role, such as cancer and autoimmune disorders.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects. In preclinical studies, TAK-659 has been shown to inhibit the growth of cancer cells and induce apoptosis. TAK-659 has also been shown to reduce the production of inflammatory cytokines, which are involved in the development of autoimmune disorders. TAK-659 has been well-tolerated in preclinical studies, with no significant adverse effects reported.

实验室实验的优点和局限性

TAK-659 has several advantages for lab experiments. It is a selective inhibitor of BTK, which makes it a valuable tool for studying the role of B cells in various diseases. TAK-659 has also been shown to be effective in preclinical models of cancer and autoimmune disorders, making it a potential treatment option for these diseases. However, TAK-659 has limitations in lab experiments. It is a complex molecule that requires specific conditions and expertise for synthesis. Additionally, TAK-659 has not been studied extensively in clinical trials, so its safety and efficacy in humans are not well-established.

未来方向

There are several future directions for research on TAK-659. One potential direction is to study its efficacy in clinical trials for the treatment of cancer and autoimmune disorders. Another direction is to investigate its potential use in combination with other therapies, such as chemotherapy or immunotherapy. Additionally, further research is needed to understand the safety and efficacy of TAK-659 in humans and to identify any potential adverse effects. Overall, TAK-659 is a promising compound with potential applications in the treatment of various diseases.

合成方法

The synthesis of TAK-659 involves several steps, including the reaction of 2-methylpyrimidine-4-carboxylic acid with oxalyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-(oxolan-2-ylmethyl)aniline and trifluoromethylamine to yield TAK-659. The synthesis of TAK-659 is a complex process that requires specific conditions and expertise.

科学研究应用

TAK-659 has been studied extensively for its potential use in treating various diseases. It has been shown to be effective in inhibiting BTK, which is overactive in many cancers and autoimmune disorders. TAK-659 has been studied in preclinical models of cancer, including lymphoma, leukemia, and multiple myeloma. In these studies, TAK-659 has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death.

属性

IUPAC Name

2-methyl-N-(oxolan-2-ylmethyl)-6-(trifluoromethyl)pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N3O2/c1-7-17-9(5-10(18-7)12(13,14)15)11(19)16-6-8-3-2-4-20-8/h5,8H,2-4,6H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAXWVSYRFAGUHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)C(F)(F)F)C(=O)NCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。